molecular formula C9H11F2NO B13043192 (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

Cat. No.: B13043192
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol is a chiral β-amino alcohol featuring a 2,5-difluorophenyl substituent. This compound is structurally characterized by a primary amine group at the C1 position and a hydroxyl group at the C2 position of a propan-2-ol backbone.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

CKQXOSDBVJFTPB-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral rhodium or ruthenium catalysts can facilitate the reduction of prochiral ketones to yield the desired chiral amino alcohols with high enantiomeric excess .

Another method involves the asymmetric epoxidation of alkenes followed by ring-opening reactions to introduce the amino group. Chiral manganese catalysts, such as Jacobsen’s catalyst, are often employed in these reactions to achieve high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts and are optimized for high efficiency and cost-effectiveness. The choice of catalyst, reaction conditions, and purification methods are critical factors in ensuring the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.

Scientific Research Applications

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is a key intermediate in the development of drugs targeting neurological disorders and other diseases.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with key analogues from the evidence, focusing on substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents Functional Groups Stereochemistry Key Applications Source
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol 2,5-difluorophenyl Primary amine, propan-2-ol (1R,2S) Pharmaceutical intermediate (inferred) -
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol 3,5-bis(trifluoromethyl)phenyl Primary amine, propan-1-ol (1R,2S) High lipophilicity; potential CNS drug candidate
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CP-Amine) 3,4-difluorophenyl, cyclopropane Cyclopropylamine (1R,2S) Ticagrelor synthesis; reference standard for impurity control
1-(Fluorophenyl)propan-2-ylamine Fluorophenyl (position unspecified) Methylamine, propan-2-yl Not specified Intermediate for psychoactive agents (inferred)

Electronic and Steric Effects

  • Fluorine vs. Trifluoromethyl Substitutents: The 2,5-difluorophenyl group provides moderate electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogues.
  • Cyclopropyl vs. Propanol Backbones: The cyclopropylamine in CP-Amine () introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to the propan-2-ol backbone of the target compound .

Pharmacological and Industrial Relevance

  • Ticagrelor Synthesis : CP-Amine’s role in Ticagrelor production () suggests that the target compound, with its propan-2-ol structure, may serve as a precursor for analogous cardiovascular drugs.

Research Findings and Challenges

  • Positional Isomerism : The 2,5-difluoro configuration in the target compound vs. 3,4-difluoro in CP-Amine may lead to divergent biological activities due to altered receptor binding .
  • Stereochemical Consistency : The (1R,2S) configuration is conserved across analogues, indicating its importance in maintaining enantioselective interactions in drug synthesis .

Biological Activity

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry, particularly for its biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11F2NO
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 1212920-72-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its antifungal and antimicrobial properties. The compound's structural features contribute to its interaction with biological targets.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus.

Table 1: Antifungal Efficacy Against Common Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Comments
Candida albicans0.8 μg/mLStrongest activity observed
Aspergillus fumigatus39.8 mg/kgEfficacy in murine models
Cryptococcus neoformans19.7 mg/kgSignificant survival rates in tests

In a study comparing the compound with fluconazole, it was found that the compound had a lower MIC and higher efficacy in vivo, suggesting its potential as a therapeutic agent for fungal infections .

The mechanism by which this compound exerts its antifungal effects is believed to involve the inhibition of key enzymes involved in fungal cell wall synthesis. This disruption leads to increased cell permeability and ultimately cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Murine Model for C. albicans :
    • A study demonstrated that oral administration of the compound at a dose of 50 mg/kg resulted in 100% survival of mice infected with C. albicans after seven days .
  • Comparative Study with Fluconazole :
    • The compound showed significantly improved activity compared to fluconazole against multiple strains of fungi in both in vitro and in vivo models .

Toxicity Profile

Toxicity studies indicate that this compound has a favorable safety profile at lower doses. In primate models, it was observed that toxicity appeared only at doses exceeding 30 mg/kg/day . This suggests that the compound could be developed for therapeutic use with manageable side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.